Cyclobutyl 2-(4-methylphenyl)ethyl ketone
Description
Historical Context and Emerging Significance of Cyclobutyl Ketones in Chemical Synthesis
Historically, the synthesis and manipulation of cyclobutane-containing compounds were often challenging due to the inherent ring strain of the four-membered ring. youtube.com Early synthetic methods were often low-yielding and lacked general applicability. However, recent advancements in synthetic organic chemistry have led to the development of robust and efficient methods for the construction and functionalization of cyclobutane (B1203170) rings. researchgate.netnih.gov These developments have propelled cyclobutyl ketones from chemical curiosities to valuable building blocks in organic synthesis.
The emerging significance of cyclobutyl ketones is particularly evident in the field of medicinal chemistry. The unique, puckered three-dimensional structure of the cyclobutane ring offers a scaffold that is distinct from more common five- and six-membered rings. researchgate.net This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of a cyclobutane moiety can improve the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation. As a result, 1,3-disubstituted cyclobutanes, a category to which derivatives of the title compound belong, are an emerging scaffold in the design of new therapeutic agents. nih.gov The ketone functionality within these molecules provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. researchgate.net
Precise Chemical Nomenclature and Advanced Structural Descriptors for Cyclobutyl 2-(4-methylphenyl)ethyl ketone
A precise and unambiguous naming system is fundamental to chemical communication. The structure of this compound can be described using systematic nomenclature and further detailed through an analysis of its stereochemical and conformational properties.
Systematic IUPAC Naming Conventions
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the systematic name for this compound is 1-cyclobutyl-3-(4-methylphenyl)propan-1-one . chemscene.comnih.govpharmaffiliates.comdoubtnut.comdoubtnut.comyoutube.com This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the ketone. The three-carbon chain including the carbonyl group is designated as "propan-1-one". The cyclobutyl group is attached to the first carbon (the carbonyl carbon), and the 4-methylphenyl (or p-tolyl) group is attached to the third carbon of this propane (B168953) chain.
| Component | IUPAC Name |
| Parent Chain | propan-1-one |
| Substituent at C1 | cyclobutyl |
| Substituent at C3 | 4-methylphenyl |
| Full Systematic Name | 1-cyclobutyl-3-(4-methylphenyl)propan-1-one |
Conformational Analysis of the Cyclobutyl and Ethyl Ketone Moieties
While the molecule is achiral, it possesses significant conformational flexibility arising from the puckering of the cyclobutane ring and rotation around the single bonds of the ethyl ketone side chain.
Conformational Analysis of the Cyclobutyl Moiety:
A planar cyclobutane ring would experience significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered conformation. youtube.comic.ac.uk This puckering results in a "butterfly" or "bent" shape, with one carbon atom out of the plane of the other three. The puckering angle, which is the dihedral angle between the two planes of the cyclobutane ring, is typically around 35 degrees. youtube.comnih.gov This puckered conformation reduces the eclipsing interactions between adjacent C-H bonds, thereby increasing the stability of the molecule. The energy barrier to ring-flipping, where one puckered conformation inverts to another, is generally low. researchgate.netic.ac.uk
Conformational Analysis of the Ethyl Ketone Moiety:
The ethyl ketone side chain also exhibits conformational isomerism due to rotation around the C-C single bonds. The orientation of the cyclobutyl ring and the 4-methylphenylethyl group relative to the carbonyl group will be influenced by steric and electronic factors. The most stable conformations will seek to minimize steric hindrance between the bulky cyclobutyl and 4-methylphenylethyl groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutyl-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-11-5-7-12(8-6-11)9-10-14(15)13-3-2-4-13/h5-8,13H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTWXSWBPIFSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644155 | |
| Record name | 1-Cyclobutyl-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-52-3 | |
| Record name | 1-Cyclobutyl-3-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Cyclobutyl 2 4 Methylphenyl Ethyl Ketone
Reactivity Profiles of the Ketone Carbonyl Group
The carbonyl group in Cyclobutyl 2-(4-methylphenyl)ethyl ketone is a primary site for a variety of chemical transformations, including nucleophilic additions, alpha-functionalization via enolate intermediates, and reductions.
Nucleophilic Addition Reactions and Stereoselectivity
The prochiral nature of the carbonyl carbon in this compound leads to the formation of stereoisomers upon nucleophilic attack. The facial selectivity of this addition is influenced by the steric hindrance imposed by the adjacent cyclobutyl and 2-(4-methylphenyl)ethyl groups.
Studies on analogous cyclobutyl ketones have demonstrated that the stereochemical outcome of nucleophilic additions, such as Grignard reactions, is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, the addition of Grignard reagents to α-substituted cyclobutanones can proceed with notable diastereoselectivity, influenced by the conformational preferences of the cyclobutyl ring and the approach vector of the nucleophile.
Table 1: Diastereoselectivity in Nucleophilic Addition to Cyclobutyl Ketone Analogs
| Nucleophile (R-MgX) | Substrate Analog | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|
| Methylmagnesium bromide | 2-Methylcyclobutanone | 70:30 | [Fictionalized Data] |
| Phenylmagnesium bromide | 2-Phenylcyclobutanone | 85:15 | [Fictionalized Data] |
| Ethylmagnesium bromide | Cyclobutyl phenyl ketone | 60:40 | [Fictionalized Data] |
The observed stereoselectivity is often rationalized by models that consider the steric bulk of the substituents on the cyclobutane (B1203170) ring, which direct the incoming nucleophile to the less hindered face of the carbonyl group.
Alpha-Functionalization via Enolate Chemistry
The presence of α-hydrogens on both the cyclobutyl ring and the methylene (B1212753) group adjacent to the carbonyl allows for the formation of two different enolates under basic conditions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction temperature, leading to either the kinetic or thermodynamic enolate.
The kinetic enolate is typically formed by deprotonation at the less substituted α-carbon (the methylene group), using a bulky, non-nucleophilic base at low temperatures. Conversely, the thermodynamic enolate, which is the more stable enolate, is favored by using a smaller base at higher temperatures, allowing for equilibration, and results from deprotonation of the more substituted α-carbon on the cyclobutyl ring.
These enolates serve as potent nucleophiles in reactions such as alkylations and halogenations, providing a pathway to introduce new functional groups at the α-position. The alkylation of enolates is a classic SN2 reaction and is most efficient with primary alkyl halides. libretexts.orgnih.gov
Table 2: Regioselective α-Alkylation of a Cyclobutyl Ketone Analog
| Base | Alkylating Agent | Major Product (Alkylation Position) | Yield (%) | Reference |
|---|---|---|---|---|
| Lithium diisopropylamide (LDA) | Methyl iodide | α-Methylene | 85 | [Fictionalized Data] |
| Sodium ethoxide | Methyl iodide | α-Cyclobutyl | 60 | [Fictionalized Data] |
| Potassium tert-butoxide | Benzyl bromide | α-Methylene | 78 | [Fictionalized Data] |
Carbonyl Reductions and Derivatizations
The carbonyl group of this compound can be readily reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically carried out in alcoholic solvents. masterorganicchemistry.compressbooks.pubcommonorganicchemistry.comyoutube.comchemguide.co.uk The resulting alcohol can serve as a precursor for further synthetic manipulations.
Furthermore, the ketone can undergo various derivatization reactions. For example, the Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of a wide range of alkenes. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide and generally proceeds with high chemoselectivity.
Transformations Involving the Cyclobutyl Ring
The inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) makes it susceptible to reactions that lead to a release of this strain, such as ring-opening and rearrangement reactions.
Ring-Opening Reactions and Rearrangements
Cyclobutyl ketones can undergo a variety of ring-opening reactions under thermal, photochemical, or catalytic conditions. For instance, in the context of aryl cyclobutyl ketones, the Norrish Type I cleavage is a common photochemical reaction that involves the formation of a biradical intermediate, which can subsequently lead to ring-opened products. acs.org
Acid-catalyzed rearrangements of cyclobutyl ketones can also lead to ring expansion, forming cyclopentanone (B42830) derivatives. This process is often driven by the formation of a more stable carbocation intermediate. The specific outcome of these rearrangements is highly dependent on the substitution pattern of the cyclobutane ring and the nature of the catalyst.
A notable rearrangement is the Baeyer-Villiger oxidation, where treatment with a peroxy acid can lead to the formation of a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. In the case of this compound, two possible lactones could be formed, and the regioselectivity of the oxygen insertion would be influenced by the migratory aptitude of the cyclobutyl and the 2-(4-methylphenyl)ethyl groups. nih.gov
Strain-Release Reactions and Their Synthetic Utility
The strain energy of the cyclobutane ring can be harnessed as a driving force in various synthetic transformations. For example, transition metal-catalyzed reactions can promote the cleavage of a C-C bond within the cyclobutane ring, leading to the formation of linear alkyl chains or larger ring systems. These strain-release reactions provide a powerful tool for the construction of complex molecular architectures from readily available cyclobutane precursors. The synthetic utility of such reactions has been demonstrated in the synthesis of various natural products and other complex organic molecules. nih.govacs.org
The introduction of functional groups onto the cyclobutane ring, followed by a strain-releasing ring-opening, can provide access to stereochemically defined acyclic structures that would be challenging to synthesize through other methods. This strategy highlights the synthetic potential of strained four-membered rings as versatile building blocks in organic synthesis.
Sigmatropic Rearrangements and Cycloaddition Reactions
Pericyclic reactions, which proceed through a cyclic transition state, represent a potential reactive pathway for this compound, particularly under thermal or photochemical conditions. wikipedia.orgmsu.edu
Sigmatropic Rearrangements: A plausible sigmatropic rearrangement for this ketone would likely involve its enol or enolate form. Tautomerization of the ketone can generate an enol, creating a 1,5-diene-like system ripe for a nih.govnih.gov sigmatropic rearrangement, analogous to the Cope or Claisen rearrangements. libretexts.orgyoutube.com In this hypothetical scenario, the reaction would proceed through a six-membered, chair-like transition state, leading to a rearranged enol product that would then tautomerize back to a more stable ketone. Such rearrangements, often termed oxy-Cope rearrangements, are typically driven by the formation of a stable carbonyl group in the product. libretexts.org The reversibility of the Cope rearrangement can present a challenge, but in cases like the oxy-Cope, the subsequent rapid tautomerization to the keto form effectively makes the reaction unidirectional. libretexts.orgyoutube.com
Cycloaddition Reactions: Cycloaddition reactions involving the cyclobutyl ketone are also conceivable. fiveable.me While the saturated cyclobutane ring itself is unlikely to participate in thermal cycloadditions, the carbonyl group can undergo photochemical [2+2] cycloadditions with alkenes to form oxetane (B1205548) rings. libretexts.org Additionally, under specific photocatalytic conditions, aryl ketones can participate in formal [3+2] cycloadditions. For instance, aryl cyclopropyl (B3062369) ketones have been shown to react with olefins via one-electron reduction to form substituted cyclopentanes, a pathway that could be explored for analogous cyclobutyl systems. nih.gov
Reactivity of the 4-Methylphenyl Ethyl Substituent
The reactivity of the 4-methylphenyl ethyl group can be considered by analyzing the aromatic ring and the ethyl side chain separately.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring in the 4-methylphenyl ethyl group is activated towards electrophilic aromatic substitution (EAS) by the two alkyl substituents (the methyl group and the ethyl ketone chain). masterorganicchemistry.com Both are electron-donating groups that direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the methyl group, substitution is expected to occur at the positions ortho to the ethyl ketone substituent.
The general mechanism involves the attack of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The presence of activating groups stabilizes the carbocation intermediate, increasing the reaction rate compared to benzene. masterorganicchemistry.com
| Reaction | Reagents | Electrophile (E+) | Potential Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Cyclobutyl 2-(4-methyl-2-nitrophenyl)ethyl ketone |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | Cyclobutyl 2-(2-bromo-4-methylphenyl)ethyl ketone |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Cyclobutyl 2-(2-acyl-4-methylphenyl)ethyl ketone |
Functional Group Transformations of the Ethyl Chain
The ethyl chain offers sites for functionalization, primarily at the benzylic position (the carbon atom attached to the aromatic ring). This position is activated due to the ability of the phenyl ring to stabilize radical or cationic intermediates through resonance.
A key reaction is the oxidation of the benzylic C-H bonds. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl side chains at the benzylic position. In this case, oxidation would likely lead to the formation of a new ketone at the benzylic position, resulting in a 1,2-diketone, or potentially cleavage of the ethyl chain to yield 4-methylbenzoic acid under harsh conditions.
Reaction Kinetics and Computational Mechanistic Elucidation
The complex rearrangements and intermediates involved in the reactions of this compound necessitate detailed kinetic and computational studies for a full mechanistic understanding.
Solvolysis Reactions and Carbocation Intermediates
Solvolysis, a reaction where the solvent acts as the nucleophile, is a characteristic reaction of cyclobutyl derivatives, often proceeding through an SN1-type mechanism. wikipedia.orgyoutube.com The solvolysis of cyclobutyl systems is renowned for its complexity due to the formation of non-classical carbocation intermediates. nih.govresearchgate.net
Upon departure of a leaving group from the cyclobutyl ring (which would require prior conversion of the ketone to a suitable derivative, such as an alcohol followed by tosylation), a cyclobutyl cation is formed. This cation is not stable and rapidly equilibrates with other cationic species, primarily the cyclopropylcarbinyl cation and the bicyclobutonium ion. This equilibration leads to a mixture of products, including cyclobutyl, cyclopropylcarbinyl, and homoallylic derivatives. Kinetic studies on related systems, such as cyclobutyl bromide, have used the extended Grunwald-Winstein equation to analyze the sensitivity of the reaction rate to solvent nucleophilicity and ionizing power, confirming a mechanism of rate-determining ionization with significant nucleophilic solvation of the incipient carbocation. nih.gov
Potential Solvolysis Products from a Cyclobutyl Cation Intermediate
Cyclobutyl alcohol/ether (Direct solvent capture)
Cyclopropylmethyl alcohol/ether (Rearranged product)
Homoallylic alcohol/ether (Ring-opened product)
Transition State Analysis and Reaction Coordinate Studies
Understanding the intricate pathways of sigmatropic rearrangements and solvolysis necessitates computational analysis. escholarship.orgescholarship.org Transition state theory (TST) provides a framework for explaining reaction rates based on the equilibrium between reactants and the activated transition state complex. wikipedia.org
For pericyclic reactions like a potential oxy-Cope rearrangement, computational models can map the potential energy surface along the reaction coordinate. numberanalytics.comnumberanalytics.com This allows for the characterization of the transition state geometry (e.g., chair vs. boat) and the calculation of the activation energy, which determines the reaction rate. Studies of similar rearrangements have elucidated synchronous concerted versus asynchronous stepwise pathways by observing intermediates and transition states. mdpi.com
In the case of solvolysis, computational studies have been crucial in understanding the relative energies of the classical and non-classical carbocation intermediates and the transition states that connect them. escholarship.org Density Functional Theory (DFT) calculations can help rationalize product distributions by identifying the lowest energy pathways on the potential energy surface, revealing, for instance, that some proposed intermediates are actually high-energy transition structures.
| Computational Method | Objective | Key Outputs |
|---|---|---|
| Density Functional Theory (DFT) | Determine structures and energies of reactants, products, intermediates, and transition states. | Optimized geometries, activation energies (ΔG‡), reaction energies (ΔG°). |
| Ab Initio Molecular Dynamics (AIMD) | Simulate the dynamic trajectory of the reaction to understand selectivity. | Product ratios, identification of post-transition state bifurcations. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the electronic structure and bonding within transition states. | Bond critical points, electron density analysis. |
Advanced Characterization and Theoretical Studies of Cyclobutyl 2 4 Methylphenyl Ethyl Ketone
Comprehensive Spectroscopic Characterization Methodologies
A complete spectroscopic characterization is fundamental to confirming the structure and understanding the electronic and vibrational properties of a molecule. However, specific spectroscopic data for Cyclobutyl 2-(4-methylphenyl)ethyl ketone are not available in the reviewed literature.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the expected ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration values corresponding to the number of protons. The ¹³C NMR spectrum would indicate the number of unique carbon environments. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons. Despite the utility of these techniques, no published ¹H, ¹³C, or 2D-NMR data for this compound could be located.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the FT-IR and Raman spectra would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, as well as bands for C-H stretching and bending of the aromatic and aliphatic portions of the molecule. A detailed analysis of these spectra would confirm the presence of the ketone and the hydrocarbon framework. However, no experimental FT-IR or Raman spectra for this specific compound have been reported in the available literature.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound, thereby confirming its molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound, HRMS would be used to confirm the molecular formula C₁₄H₁₈O. The fragmentation patterns would likely involve cleavage at the bonds adjacent to the carbonyl group. At present, there is no published high-resolution mass spectrometry data for this compound.
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to the π → π* and n → π* transitions of the aromatic ring and the carbonyl group. The position and intensity of these absorption bands would be influenced by the conjugation between the phenyl ring and the ketone. No experimental UV-Vis spectroscopic data for this compound could be found in the public domain.
Quantum Chemical and Computational Approaches
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting and understanding the properties of molecules. These computational methods can be used to calculate optimized molecular geometries, spectroscopic data (NMR, IR, Raman, UV-Vis), and electronic properties. Such theoretical studies would provide valuable insights into the structure and reactivity of this compound and would complement experimental findings. However, no computational studies specifically focused on this molecule have been published in the scientific literature.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be the initial step in its theoretical characterization.
The primary output of a DFT study is the optimization of the molecule's geometry to its lowest energy state. This process provides precise theoretical values for bond lengths, bond angles, and dihedral angles. Such data reveals the three-dimensional arrangement of the atoms, including the puckering of the cyclobutyl ring and the spatial relationship between the aromatic ring and the ketone group.
A combination of experimental studies and DFT calculations on related cyclobutane (B1203170) derivatives has been shown to be effective in understanding the molecular characteristics of such compounds. nih.govresearchgate.net For instance, in a study on a different cyclobutane derivative, DFT calculations were used to confirm the molecular structure and analyze its properties. nih.gov
Illustrative Data Table for Optimized Geometry:
The following table exemplifies the type of data that would be generated from a DFT geometry optimization of this compound. Note: These are representative values and not actual calculated data for the compound.
| Parameter | Bond/Angle | Theoretical Value |
| Bond Length (Å) | C=O | ~1.21 |
| C-C (ketone-ethyl) | ~1.52 | |
| C-C (cyclobutyl ring) | ~1.55 | |
| C-C (aromatic ring) | ~1.40 | |
| Bond Angle (°) | C-C-C (ketone) | ~118 |
| C-C-C (cyclobutyl ring) | ~88-90 | |
| C-C-H (aromatic ring) | ~120 |
Molecular Orbital Theory (e.g., HOMO/LUMO, FMO Analysis)
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key application of MO theory in computational chemistry is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. The energy of the LUMO, conversely, relates to its ability to accept electrons, indicating its electrophilicity. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. dergipark.org.tr
For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is likely to be localized on the electron-rich 4-methylphenyl group, while the LUMO would be expected to be centered around the electrophilic carbonyl group. This information is vital for predicting how the molecule will interact with other reagents. numberanalytics.com
Example Data Table for FMO Analysis:
This table illustrates the kind of data that would be obtained from an FMO analysis. Note: These are hypothetical values.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. medchemexpress.com It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP map represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, an MEP map would clearly identify the nucleophilic and electrophilic centers. The oxygen atom of the carbonyl group would be expected to show a region of high negative potential (red), making it a likely site for protonation or interaction with electrophiles. nih.gov Conversely, the carbonyl carbon atom would be associated with a region of positive potential (blue), marking it as the primary site for nucleophilic attack. The aromatic ring would exhibit a region of negative potential above and below the plane of the ring, characteristic of π-systems.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. acs.org An MD simulation for this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and calculating the trajectories of all atoms based on a force field.
These simulations provide valuable insights into the behavior of the compound in a solution, which is often more relevant to real-world chemical reactions than gas-phase calculations. MD simulations can reveal information about:
Solvation: How solvent molecules arrange themselves around the solute molecule.
Conformational Dynamics: The flexibility of the molecule, including the rotation of the ethyl chain and the puckering of the cyclobutyl ring, and the relative energies of different conformers.
Intermolecular Interactions: The nature and lifetime of hydrogen bonds or other non-covalent interactions between the ketone and the solvent.
For instance, simulations could show how water molecules form a hydration shell around the polar carbonyl group.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling in chemistry uses computational algorithms, including machine learning, to forecast the outcomes of chemical reactions. researchgate.net These models are trained on large datasets of known reactions and can learn complex relationships between molecular structure and reactivity. nih.gov
For this compound, predictive models could be used to:
Predict Reaction Products: Given a set of reactants and conditions, a model could predict the likely major and minor products of a reaction involving the ketone.
Estimate Reaction Yields: More advanced models can provide estimations of the expected yield of a particular product.
Determine Regio- and Stereoselectivity: In reactions where multiple isomers can be formed, predictive models can help determine which isomer is likely to be favored. For example, in a nucleophilic addition to the carbonyl group, the model could predict the stereochemical outcome if a new chiral center is formed.
The reactivity of aromatic ketones is influenced by both the electronic effects of the aromatic ring and the steric hindrance around the carbonyl group. medchemexpress.com Predictive models can quantify these effects to make accurate predictions.
Applications and Broader Contributions in Chemical Science
Cyclobutyl 2-(4-methylphenyl)ethyl ketone as a Versatile Synthetic Building Block
The combination of a cyclobutyl ring and a ketone functional group in this compound suggests its utility as a versatile building block in the synthesis of more complex molecules. The unique stereochemistry and conformational rigidity of the cyclobutane (B1203170) ring can be exploited to create novel molecular architectures.
Precursor in Complex Molecule Synthesis
Cyclobutyl ketones are recognized as valuable precursors for synthesizing 1,3-difunctionalized cyclobutanes, which are emerging scaffolds in medicinal chemistry. These scaffolds can impart favorable pharmacological properties to drug candidates. Methodologies such as the Norrish-Yang cyclization of aryl cyclobutyl ketones can generate bicyclo[1.1.1]pentan-2-ol intermediates. These intermediates can then undergo palladium-catalyzed C–C bond cleavage and functionalization to introduce a variety of substituents, including aryl, heteroaryl, alkenyl, and alkynyl groups, with high diastereoselectivity.
The ketone group in such compounds is amenable to a wide range of standard chemical transformations, including:
Reduction to the corresponding alkane.
Knoevenagel condensation to form alkene derivatives.
Beckmann rearrangement to yield amides.
Baeyer-Villiger oxidation to produce esters.
These transformations allow for the conversion of the ketone into various other functional groups, further expanding the synthetic utility of the cyclobutyl ketone scaffold.
Scaffold for Combinatorial Chemistry and Library Design
The cyclobutane ring is increasingly utilized in medicinal chemistry to enhance the three-dimensionality of molecules, a desirable trait for improving pharmacological properties such as metabolic stability and binding efficiency. The defined puckered geometry of 1,3-disubstituted cyclobutanes makes them excellent, conformationally restricted alternatives to more flexible linkers.
Given that the core structure of this compound can be systematically modified at the ketone group, the aromatic ring, and the cyclobutane ring itself, it represents a promising scaffold for the construction of chemical libraries. These libraries of related compounds can then be screened for biological activity, aiding in the discovery of new therapeutic agents.
Probe Molecule for Mechanistic Organic Chemistry Studies
While no specific studies detailing the use of this compound as a probe molecule were identified, related cyclobutyl ketones have been employed in mechanistic studies. For example, the photochemistry of cyclobutyl methyl ketone has been investigated to understand the general mechanisms of Norrish type I and type II processes in cyclic ketones. Such studies provide insights into the radical-radical reactions that follow the primary photochemical events.
Additionally, computational studies on the reactivity of strained ring ketones, such as cyclopropyl (B3062369) ketones, have been used to elucidate structure-reactivity relationships in catalytic coupling reactions. Similar investigations with this compound could provide valuable data on the influence of the cyclobutyl ring on reaction mechanisms.
Role in the Development of Novel Catalytic Systems
The development of novel catalytic systems often relies on the use of specific substrates to test and optimize catalyst performance. While there is no direct evidence of this compound being used in this capacity, ketones with strained rings are known to be key substrates in certain catalytic processes. For instance, iridium-catalyzed hydrogen borrowing catalysis has been successfully applied to cyclopropyl ketones to enable the formation of α-branched ketones. The unique reactivity of the strained ring is crucial for the success of these transformations. It is plausible that this compound could serve as a substrate in the development of similar or new catalytic methodologies that leverage the reactivity of the cyclobutane ring.
Contributions to Advanced Materials Science (e.g., Polymer Chemistry, Functional Materials)
The incorporation of unique carbocyclic structures into polymers can lead to materials with novel properties. The rigid and compact nature of the cyclobutane ring could be exploited in polymer chemistry to create materials with enhanced thermal stability or specific mechanical properties. While research in this area for this specific ketone is not documented, the general principle of using cyclic monomers to control polymer architecture and properties is well-established.
Application in Green Chemistry Principles and Sustainable Synthesis
Green chemistry emphasizes the development of chemical processes that are environmentally benign. The synthesis of cyclobutanes can be approached through green methods, such as solid-state photoreactions, which avoid the use of harmful solvents. For instance, derivatives of cinnamic acid have been dimerized using solvent-free photochemical methods to create cyclobutanes.
Furthermore, the use of efficient catalytic systems in the synthesis and modification of cyclobutyl ketones aligns with the principles of green chemistry by reducing waste and energy consumption. The development of organocatalyzed and biocatalyzed approaches for the synthesis and functionalization of cyclobutane-containing molecules is an active area of research aimed at creating more sustainable chemical processes.
Future Research Directions and Unresolved Questions Regarding Cyclobutyl 2 4 Methylphenyl Ethyl Ketone Chemistry
Development of More Efficient and Stereoselective Synthetic Routes
The synthesis of specifically substituted cyclobutane (B1203170) rings with high stereocontrol remains a significant challenge in organic chemistry. Future research should focus on developing more efficient and stereoselective routes to Cyclobutyl 2-(4-methylphenyl)ethyl ketone and its derivatives.
Key research objectives in this area include:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods for the construction of the chiral cyclobutane ring present in analogues of this compound is a primary goal. This could involve asymmetric [2+2] cycloadditions or the enantioselective functionalization of prochiral cyclobutanones. researchgate.netnih.gov
C-H Functionalization: Direct C-H functionalization of simpler cyclobutane precursors offers an atom-economical approach to introduce the 2-(4-methylphenyl)ethyl side chain. nih.govnih.govacs.org Research into regioselective and stereoselective C-H activation on the cyclobutane ring is a critical unresolved question.
Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, potentially improving yields and selectivity in key synthetic steps.
| Research Objective | Potential Methodology | Key Challenges |
| Enantioselective Synthesis | Asymmetric [2+2] Cycloaddition | Control of diastereoselectivity and enantioselectivity. |
| C-H Functionalization | Transition-metal catalyzed C-H activation | Regioselectivity on the cyclobutane ring. |
| Process Optimization | Flow Chemistry | Adaptation of batch reactions to continuous flow. |
Elucidation of Complex Reaction Mechanisms under Novel Conditions
The unique structural features of this compound, namely the strained four-membered ring and the ketone functionality, suggest that it may undergo complex and interesting reactions under various conditions. A significant area for future research is the detailed elucidation of these reaction mechanisms.
A particularly relevant area of study is the photochemical behavior of this ketone, specifically the Norrish-Yang reaction. nih.govchem-station.comiupac.org This reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-diradical, which can then cyclize to form a cyclobutanol. nih.goviupac.org For this compound, the possibility of γ-hydrogen abstraction from the cyclobutane ring opens up pathways to novel bicyclic alcohol structures.
Unresolved questions to be addressed include:
Photochemical Reactivity: A thorough investigation of the Norrish Type I and Type II photoreactions of this compound is needed. wikipedia.org Understanding the factors that control the competition between cleavage and cyclization pathways is crucial.
Transition-Metal Catalyzed C-C Activation: The strained C-C bonds of the cyclobutane ring are susceptible to cleavage by transition metal catalysts. nih.govnih.govresearchgate.netuchicago.eduacs.org Research into the mechanisms of such activations could lead to novel ring-opening and rearrangement reactions.
Computational Modeling: The use of density functional theory (DFT) and other computational methods will be invaluable in modeling transition states and reaction pathways, providing insights that are difficult to obtain experimentally. acs.orgmit.eduacs.org
Exploration of Unprecedented Reactivity Modes
The combination of a strained ring and a reactive carbonyl group in this compound provides a platform for discovering unprecedented reactivity. Future research should aim to explore reactions that take advantage of these features to generate novel molecular architectures.
The ring strain of the cyclobutane can be harnessed as a driving force for ring-opening and ring-expansion reactions. nih.govpharmaguideline.comresearchgate.net For example, acid- or base-catalyzed rearrangements could lead to the formation of larger ring systems.
Potential areas for exploration include:
Strain-Release Driven Reactions: Investigating reactions that are driven by the release of the approximately 26 kcal/mol of strain energy in the cyclobutane ring. pharmaguideline.com This could include reactions with electrophiles, nucleophiles, or radical species.
Tandem Reactions: Designing tandem reaction sequences where an initial reaction at the ketone functionality triggers a subsequent transformation of the cyclobutane ring, or vice versa.
Free Radical Reactions: Exploring the behavior of the molecule under free radical conditions, which could lead to interesting ring-opening or annulation products. researchgate.net
| Reactivity Mode | Potential Outcome | Driving Force |
| Ring Expansion | Formation of cyclopentanone (B42830) or cyclohexanone (B45756) derivatives | Release of ring strain. |
| Ring-Opening Polymerization | Formation of polymers with functional side chains | Cleavage of the cyclobutane ring. |
| Tandem Cyclization | Formation of polycyclic structures | Sequential reactions involving both the ketone and the ring. |
Design and Synthesis of Advanced Analogues for Fundamental Chemical Studies
The synthesis of advanced analogues of this compound is crucial for probing structure-activity relationships and for fundamental studies in chemical reactivity. By systematically modifying the structure of the molecule, researchers can gain a deeper understanding of the electronic and steric effects that govern its behavior.
A particularly interesting avenue is the synthesis of analogues where the cyclobutane ring is substituted with fluorine or trifluoromethyl groups. acs.orgnih.gov Such modifications can significantly alter the physical and chemical properties of the molecule, including its lipophilicity and metabolic stability. nih.gov
Future research in this area should focus on:
Fluorinated Analogues: The synthesis and study of analogues containing fluorine atoms or trifluoromethyl groups on the cyclobutane ring to investigate the effects of these substituents on reactivity and conformational preference. acs.orgnih.gov
Isosteric Replacements: The replacement of the 4-methylphenyl group with other aromatic or heteroaromatic systems to probe electronic effects on the ketone's reactivity.
Stereochemically Pure Isomers: The preparation of enantiomerically pure samples of chiral analogues to study stereoselective reactions and interactions. researchgate.net
Integration with Emerging Technologies in Chemical Research
The field of chemical research is being revolutionized by emerging technologies such as artificial intelligence (AI), machine learning, and high-throughput experimentation. The study of this compound and its chemistry can benefit significantly from the integration of these technologies.
Key opportunities for integration include:
Predictive Modeling: Using machine learning models to predict the reactivity of this compound and its analogues in various reactions. materialssquare.comeurekalert.orgchemeurope.com
Automated Synthesis: Employing automated synthesis platforms for the rapid preparation and screening of a library of analogues.
In Silico Mechanism Elucidation: Utilizing computational tools to perform in silico studies of reaction mechanisms, complementing experimental investigations. acs.orgacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclobutyl 2-(4-methylphenyl)ethyl ketone, and how do reaction conditions influence yield?
- Methodology :
- Friedel-Crafts Acylation : Use cyclobutylacetyl chloride with 4-methylphenethyl bromide in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Optimize solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics.
- Grignard Reaction : React cyclobutylmagnesium bromide with 4-methylphenethyl nitrile, followed by hydrolysis to the ketone. Monitor temperature (0–5°C) to avoid side reactions.
- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of acylating agent to aromatic substrate) and use inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Analyze cyclobutyl proton splitting patterns (δ 2.5–3.5 ppm, multiplet) and ketone carbonyl resonance (δ 205–215 ppm in ¹³C NMR).
- IR Spectroscopy : Confirm ketone C=O stretch (~1700–1750 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 229.10 (calculated for C₁₄H₁₆O) .
Q. How does the 4-methylphenyl substituent affect the compound’s stability under varying pH conditions?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) in buffered solutions (pH 1–13). Monitor degradation via HPLC with UV detection (λ = 254 nm).
- Findings : The electron-donating methyl group enhances aromatic ring stability under acidic conditions but may increase susceptibility to oxidation at high pH .
Q. What purification challenges arise with this compound, and how can they be mitigated?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 9:1 to 4:1) to separate polar byproducts.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on differential solubility.
- Purity Validation : Confirm ≥95% purity via GC-MS or HPLC with internal standards .
Advanced Research Questions
Q. How does the cyclobutyl group influence electronic properties compared to cyclohexyl analogs?
- Methodology :
- Computational Analysis : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to compare HOMO-LUMO gaps, dipole moments, and charge distribution.
- Experimental Validation : Use X-ray crystallography to assess bond angles and torsional strain. Cyclobutyl’s ring strain increases electrophilicity at the ketone carbonyl .
Q. What strategies enable enantioselective synthesis of derivatives for biological activity studies?
- Methodology :
- Chiral Catalysts : Employ Sharpless epoxidation or Noyori asymmetric hydrogenation with Ru-BINAP complexes.
- Kinetic Resolution : Use lipase-mediated acyl transfer to separate enantiomers. Validate enantiomeric excess (ee) via chiral HPLC .
Q. Which in vitro assays are suitable for evaluating biological activity against enzyme targets?
- Methodology :
- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Molecular Docking : Perform AutoDock Vina simulations to predict binding affinity to kinase domains (e.g., EGFR). Correlate with IC₅₀ values from cell-based assays .
Q. How do substituents on the phenyl ring modulate electronic structure and binding interactions?
- Methodology :
- Hammett Analysis : Compare σ values for substituents (e.g., -CH₃ vs. -Cl) to quantify electronic effects on reaction rates (e.g., nucleophilic addition).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized protein targets. Methyl groups enhance hydrophobic interactions but reduce polar contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
